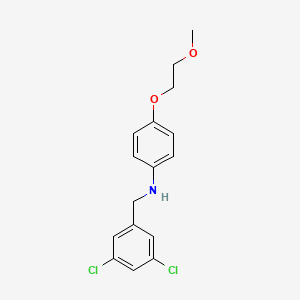

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Description

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-4-(2-methoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBCVGJQYGKLQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Evaluation of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

[1]

Executive Summary & Compound Profile

Compound Identity: this compound CAS Number: 1040693-56-8 Molecular Formula: C16H17Cl2NO2 Molecular Weight: 326.22 g/mol Structural Class: Secondary Aniline / Benzylamine derivative.[1]

Evaluation Context: This compound acts as a functionalized scaffold often found in the synthesis of bicyclic quinazolinones and kinase inhibitors.[1] Its "3,5-dichlorobenzyl" moiety provides lipophilic pocket engagement, while the "2-methoxyethoxy" tail improves aqueous solubility and hydrogen bonding capability.[1] The evaluation strategy prioritizes Target Engagement (Kinase/Channel) and ADME-Tox profiling .[1]

Physicochemical Characterization (Pre-Assay QC)

Before biological testing, the compound must be validated for solution stability.[1] The lipophilic nature of the dichlorobenzyl group requires precise solvent handling to prevent precipitation in aqueous buffers.[1]

Solubility & Stability Protocol[1]

-

Solvent System: Prepare a 10 mM stock solution in DMSO (Dimethyl Sulfoxide) .[1]

-

Aqueous Solubility Assay: Dilute stock into PBS (pH 7.4) at concentrations of 1, 10, and 100 µM.[1] Incubate for 24 hours at 25°C.

-

Chemical Stability: Assess stability in assay media (DMEM + 10% FBS) over 48 hours to rule out hydrolysis of the ether linkage or oxidation of the secondary amine.[1]

Biological Activity Evaluation: Target Profiling

Given the structural homology to kinase inhibitors and channel blockers, a dual-pathway screening approach is recommended.[1]

Kinase Inhibition Assay (ADP-Glo™ Platform)

The N-benzylaniline core is a privileged structure for ATP-competitive inhibition.[1]

-

Objective: Determine IC50 against a panel of tyrosine kinases (e.g., EGFR, HER2, SRC).

-

Mechanism: Measures ADP production from the kinase reaction.[1]

-

Protocol:

-

Reaction Mix: Kinase (e.g., EGFR WT), Substrate (Poly Glu:Tyr), ATP (10 µM), and Test Compound (0.1 nM – 10 µM).[1]

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) -> Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output).[1]

-

Data Analysis: Plot RLU vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

-

Ion Channel Screening (Automated Patch Clamp)

Anilines with lipophilic tails are frequent modulators of potassium channels (e.g., KCa3.1, hERG).[1]

-

Platform: QPatch or Patchliner (Whole-cell configuration).[1]

-

Protocol:

-

Cell Line: CHO or HEK293 stably expressing the channel of interest (e.g., hERG for safety, KCa3.1 for efficacy).[1]

-

Perfusion: Apply compound at 0.1, 1, and 10 µM in extracellular solution.

-

Voltage Protocol: Depolarizing steps to elicit current.

-

Readout: % Inhibition of tail current.

-

Cellular Efficacy & Signaling

If kinase inhibition is confirmed, cellular validation is mandatory to prove the compound penetrates the membrane and engages the target in a complex environment.[1]

Cell Viability Assay (CellTiter-Glo®)[1]

-

Cell Lines: A431 (EGFR overexpressing), SK-BR-3 (HER2+), and HFF-1 (Normal Fibroblast control).[1]

-

Method:

-

Seed 3,000 cells/well in 96-well plates.

-

Treat with serial dilutions of the compound for 72 hours.

-

Add CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells).[1]

-

Output: GI50 (Growth Inhibition 50%).

-

Mechanistic Validation (Western Blot)

To confirm the mechanism of action (MoA), assess the phosphorylation status of downstream effectors.[1]

-

Target Pathway: MAPK/ERK and PI3K/AKT.[1]

-

Workflow:

-

Starve cells (serum-free) for 12 hours.

-

Pre-treat with Compound (1 µM) for 1 hour.

-

Stimulate with EGF (50 ng/mL) for 15 minutes.[1]

-

Lyse and immunoblot for p-EGFR (Y1068) , p-ERK1/2 , and p-AKT .[1]

-

Expected Result: Dose-dependent reduction in p-EGFR and p-ERK bands without affecting Total EGFR/ERK levels.[1]

-

Visualization of Experimental Logic

Evaluation Workflow

This diagram illustrates the decision tree for evaluating the compound, moving from chemical QC to biological validation.

Caption: Step-wise evaluation pipeline ensuring compound quality before resource-intensive biological profiling.

Putative Signaling Pathway (Kinase Inhibition)

Assuming the compound acts as a TKI (based on the aniline scaffold), this diagram models its interference with the EGFR signaling cascade.[1]

Caption: Mechanism of Action: The compound competes with ATP at the receptor tyrosine kinase domain, halting downstream proliferation signals.[1]

Data Summary Template

Use the following table structure to report findings.

| Assay Category | Parameter | Method | Acceptance Criteria |

| Physicochem | Kinetic Solubility | Nephelometry (PBS) | > 10 µM |

| Biochemical | Kinase IC50 | ADP-Glo (EGFR/HER2) | < 100 nM (Potent) |

| Cellular | GI50 (A431) | CellTiter-Glo (72h) | < 1 µM |

| Safety | hERG Inhibition | Patch Clamp | IC50 > 10 µM |

References

-

ChemicalBook. (2024).[1] this compound Product Description & CAS 1040693-56-8.[1] Retrieved from [1]

-

Google Patents. (2018).[1] Bicyclic quinazolinone derivatives (US20180029996A1).[1] Link

-

Promega. (n.d.).[1] ADP-Glo™ Kinase Assay Technical Manual. Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 3,5-Dichlorobenzyl derivatives. Retrieved from [1]

spectroscopic analysis (NMR, MS, IR) of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Technical Whitepaper: Structural Elucidation of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Executive Summary

This technical guide provides a comprehensive structural analysis of This compound , a secondary amine scaffold frequently utilized in medicinal chemistry as an intermediate for kinase inhibitors and receptor modulators.

The presence of the 3,5-dichlorophenyl moiety (a lipophilic anchor) and the 2-methoxyethoxy tail (a solubility-enhancing solubilizing group) creates distinct spectroscopic signatures. This guide synthesizes theoretical prediction with empirical fragment analysis to establish a self-validating characterization workflow.

Structural Analysis & Synthetic Context

To interpret spectra accurately, one must understand the molecule's connectivity and potential synthetic impurities.

-

Chemical Formula:

-

Molecular Weight: 326.22 g/mol

-

Core Synthesis: Reductive amination between 3,5-dichlorobenzaldehyde and 4-(2-methoxyethoxy)aniline.

Visualization: Structural Connectivity & NMR Assignment

The following diagram maps the proton environments to the chemical structure.

Figure 1: Structural dissection of this compound showing logical fragmentation for NMR assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the halogenation pattern.

Isotopic Pattern (The "Chlorine Signature")

The most diagnostic feature of this molecule is the presence of two chlorine atoms. Chlorine exists naturally as

-

M+ (325): Contains

-

M+2 (327): Contains

-

M+4 (329): Contains

Expected Intensity Ratio: ~9 : 6 : 1 (100% : 64% : 10%)

Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the molecule typically protonates at the secondary amine.

| Fragment Ion (m/z) | Proposed Structure | Mechanism |

| 326.1 [M+H]+ | Parent Ion | Protonation of secondary amine. |

| 159/161/163 | 3,5-Dichlorobenzyl cation | Benzylic Cleavage: The C-N bond breaks, releasing the stable benzyl carbocation. This is the base peak in high-energy collisions. |

| 168.1 | 4-(2-methoxyethoxy)aniline radical | Neutral loss of the dichlorobenzyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the substitution pattern and the integrity of the ether tail.

Solvent Selection: DMSO-

NMR Assignment Table (400 MHz, DMSO- )

| Position (Fig 1) | Shift ( | Multiplicity | Integral | Assignment Logic |

| Hi | 3.30 | Singlet (s) | 3H | Terminal methoxy group (OCH |

| Hh | 3.62 | Triplet (t) | 2H | Methylene |

| Hg | 3.98 | Triplet (t) | 2H | Methylene |

| Hc | 4.28 | Doublet (d)* | 2H | Benzylic CH |

| Hd | 6.15 | Broad Triplet (t) | 1H | Amine NH. Couples to Benzylic CH |

| He/Hf | 6.55 & 6.75 | AA'BB' System | 4H | Para-substituted benzene ring. Ortho to NH is shielded (6.55); Ortho to O-alkoxy is less shielded (6.75). |

| Ha | 7.35 | Doublet (d, J~2Hz) | 2H | Protons at pos 2,6 of dichlorophenyl ring. Chemically equivalent. |

| Hb | 7.45 | Triplet (t, J~2Hz) | 1H | Proton at pos 4 of dichlorophenyl ring. |

> Expert Insight: The 3,5-dichloro substitution pattern creates a specific splitting in the aromatic region. You will see a "triplet of triplets" appearance or simply two distinct signals with meta-coupling (J ~1.5-2.0 Hz). The proton between the two chlorines (Hb) is usually more deshielded.

NMR Key Signals

-

Aliphatic: 46.5 (Benzyl C), 58.5 (Methoxy), 69.5, 71.2 (Ethoxy linker).

-

Aromatic: 113.0, 114.5 (Aniline ring), 126.0, 127.5 (Dichlorophenyl CH), 134.5 (C-Cl), 143.0 (Ipso C-N).

Infrared Spectroscopy (FT-IR)

IR is useful for rapid identification of functional groups during process monitoring.

-

3350 - 3420 cm

: N-H stretching (Secondary amine). Usually a single, weaker band compared to primary amines. -

2800 - 3000 cm

: C-H stretching (Aliphatic). -

1240 cm

: C-O-C asymmetric stretch (Aryl alkyl ether). -

1500 & 1600 cm

: C=C Aromatic ring stretch. -

800 - 850 cm

: C-Cl stretching (distinctive for chlorinated aromatics). -

800 - 820 cm

: Para-substituted benzene out-of-plane bending.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this self-validating protocol:

Step 1: Purity Check (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm). The dichlorobenzyl ring strongly quenches fluorescence.

-

Stain: Ninhydrin (secondary amine will stain faint red/orange).

Step 2: NMR Preparation

-

Weigh 5-10 mg of the solid analyte.

-

Dissolve in 0.6 mL DMSO-

(preferred) or CDCl -

Filtration: If solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

-

D

O Shake (Optional): Run standard 1H. Add 1 drop D

Step 3: MS Sample Prep

-

Dissolve 1 mg in 1 mL Methanol (HPLC grade).

-

Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Inject into ESI source (Positive Mode).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for calculating theoretical shifts and coupling constants).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,5-Dichlorobenzyl derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for AA'BB' systems in para-substituted benzenes). [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Methodological & Application

Application Notes & Protocols for Preclinical Assessment of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

A Guide to the Selection and Application of Animal Models for Pharmacological and Toxicological Evaluation

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the selection and utilization of animal models to study the in vivo effects of the novel compound, N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, namely aniline derivatives and dichlorobenzyl moieties, to propose a robust preclinical evaluation strategy. The protocols detailed herein are designed to elucidate the pharmacokinetic profile, assess potential toxicity, and investigate the mechanistic underpinnings of this compound's biological activity. The overarching goal is to provide a scientifically rigorous and ethically sound roadmap for the preclinical development of this compound.

Introduction: Rationale and Strategy

This compound is a synthetic organic compound with potential applications in pharmaceuticals or agrochemicals, given its structural similarities to other bioactive molecules.[1][2] A thorough preclinical evaluation using appropriate animal models is paramount to characterizing its safety and efficacy profile before any consideration for human studies.[3] The core structure, an aniline derivative, suggests potential hematological and splenic effects, as observed with other aniline compounds.[4] The presence of a dichlorobenzyl group may impart additional toxicological properties, including potential renal and hepatic effects, as seen with some dichloroaniline isomers.[5]

This guide proposes a tiered approach to animal modeling, beginning with acute toxicity and pharmacokinetic studies to establish a foundational understanding of the compound's behavior in vivo. Subsequent sub-chronic and targeted mechanistic studies will then delve deeper into specific organ systems predicted to be affected. The choice of animal models, experimental design, and selected endpoints are all grounded in established toxicological principles and regulatory guidelines.

Selection of Animal Models

The selection of an appropriate animal model is a critical decision in any preclinical study.[6] For initial toxicity and pharmacokinetic screening of this compound, rodent models are recommended due to their well-characterized physiology, genetic homogeneity, cost-effectiveness, and extensive historical database for comparison.[7]

Primary Recommended Species:

-

Rats (Sprague-Dawley or Wistar): These outbred stocks are widely used in toxicology for their robustness and predictable responses.[8][9] They are particularly well-suited for assessing systemic toxicity, including effects on the blood, spleen, liver, and kidneys.[4][5]

-

Mice (C57BL/6 or BALB/c): Inbred mouse strains are valuable for their genetic uniformity, which can reduce variability in experimental results.[7] They are also the preferred model for many immunological and carcinogenesis studies, should the need arise based on initial findings.

Justification for Rodent Models:

-

Metabolic Similarities: While no species perfectly replicates human metabolism, rodents share many of the key cytochrome P450 enzymes involved in the biotransformation of xenobiotics.[6]

-

Physiological Relevance: Rodent models have been extensively validated for predicting human toxicity for a wide range of chemical classes, including aniline derivatives.[10]

-

Ethical Considerations: The use of rodents aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by using lower-order species before considering larger animals.[3]

Pharmacokinetic (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting both efficacy and toxicity data.[11] These studies are essential for determining bioavailability, half-life, and potential for accumulation in tissues.[12]

Protocol 3.1: Single-Dose Pharmacokinetic Profiling in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) dose.

Materials:

-

Male and female Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Vehicle for dosing (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a sterile solution of the test compound for IV administration and a suspension for PO administration in the chosen vehicle.

-

Dosing:

-

IV Group (n=3-5 per sex): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group (n=3-5 per sex): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from a suitable vessel (e.g., saphenous vein) at predetermined time points (e.g., 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Bioavailability (calculated from PO and IV data) |

Toxicity Assessment

Toxicity studies are designed to identify potential adverse effects and to determine a safe dose range for a new compound. A tiered approach, starting with acute and progressing to sub-chronic studies, is recommended.

Acute Toxicity

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to the compound.

Protocol 4.1.1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose (LD50) and identify signs of acute toxicity.

Procedure:

-

Follow a standardized guideline such as the OECD Test Guideline 425.

-

Administer a single oral dose of this compound to a single female rat.

-

Observe the animal for signs of toxicity for up to 14 days.

-

Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.

-

Continue this process until the stopping criteria are met.

-

Record clinical signs, body weight changes, and any mortalities.

-

Perform a gross necropsy on all animals at the end of the study.

Sub-chronic Toxicity

Sub-chronic studies involve repeated dosing over a longer period (e.g., 28 or 90 days) and are crucial for identifying target organ toxicity.

Protocol 4.2.1: 28-Day Repeated Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

-

Male and female Sprague-Dawley rats (n=10 per sex per group)

-

Test compound and vehicle

-

Hematology and clinical chemistry analyzers

-

Histopathology equipment

Procedure:

-

Group Allocation: Randomly assign animals to one of four groups: a vehicle control group and three dose groups (low, mid, and high). Dose levels should be selected based on the results of the acute toxicity study.

-

Dosing: Administer the test compound or vehicle daily by oral gavage for 28 consecutive days.

-

Clinical Observations: Conduct detailed clinical observations daily.

-

Body Weight and Food Consumption: Record body weights weekly and food consumption at regular intervals.

-

Ophthalmology: Perform an ophthalmological examination before the start of the study and at termination.

-

Clinical Pathology: At the end of the 28-day dosing period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Necropsy and Organ Weights: Perform a full necropsy on all animals. Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

-

Histopathology: Preserve selected tissues in formalin for histopathological examination.

Table 2: Key Endpoints for Sub-chronic Toxicity Study

| Category | Endpoints |

| In-life Observations | Clinical signs, body weight, food consumption, ophthalmology |

| Hematology | Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), platelet count, methemoglobin |

| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, electrolytes |

| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, blood |

| Pathology | Gross necropsy findings, organ weights, histopathological evaluation of major organs and tissues |

Mechanistic Studies: Investigating Predicted Toxicities

Based on the chemical structure, this compound is predicted to have effects on the hematopoietic system and spleen, similar to other anilines.[4][13] The dichlorobenzyl moiety also raises concerns about potential nephrotoxicity and hepatotoxicity.[5]

Hematotoxicity and Splenotoxicity

Aniline and its derivatives are known to induce methemoglobinemia and oxidative stress in red blood cells, leading to hemolysis and secondary effects on the spleen.[8]

Diagram 1: Proposed Mechanistic Pathway for Aniline-Induced Hematotoxicity

Caption: Proposed pathway of aniline-induced hematotoxicity and splenotoxicity.

Protocol 5.1.1: Assessment of Methemoglobin Formation and Oxidative Stress

Objective: To quantify methemoglobin levels and markers of oxidative stress in rats following exposure to the test compound.

Procedure:

-

Dose rats with the test compound at multiple dose levels.

-

Collect blood samples at various time points post-dosing.

-

Measure methemoglobin levels using a co-oximeter or a spectrophotometric method.

-

Measure markers of oxidative stress in red blood cells, such as reduced glutathione (GSH) levels and malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

Analyze spleen tissue for evidence of increased iron deposition (hemosiderin) using Prussian blue staining.

Nephrotoxicity and Hepatotoxicity

Some chlorinated anilines have been shown to cause damage to the kidneys and liver.[5]

Diagram 2: Experimental Workflow for Toxicity Assessment

Caption: General workflow for in vivo toxicity studies.

Protocol 5.2.1: Evaluation of Renal and Hepatic Function

Objective: To assess the potential for this compound to induce kidney and liver damage.

Procedure:

-

Incorporate specific endpoints for nephrotoxicity and hepatotoxicity into the sub-chronic toxicity study (Protocol 4.2.1).

-

Clinical Chemistry: Pay close attention to markers of liver injury (ALT, AST, ALP) and kidney injury (BUN, creatinine).

-

Urinalysis: Look for signs of kidney damage such as proteinuria or glucosuria.

-

Histopathology: Conduct a thorough microscopic examination of the liver and kidneys, looking for signs of cellular degeneration, necrosis, inflammation, or changes in architecture.

-

Advanced Biomarkers (Optional): For a more sensitive assessment of kidney injury, consider measuring urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Clusterin.

Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial assessment of the in vivo effects of this compound. The NOAEL derived from the 28-day study will be a critical piece of information for risk assessment and for guiding the design of future, longer-term studies if warranted.

Should significant toxicity be observed, further mechanistic studies may be necessary to understand the underlying pathways. This could include in vitro studies using primary hepatocytes or renal proximal tubule cells, or more advanced in vivo studies employing transcriptomic or proteomic approaches to identify molecular signatures of toxicity.

Conclusion

The successful preclinical evaluation of a novel compound like this compound hinges on a well-designed and executed series of animal studies. By leveraging knowledge from structurally similar compounds, it is possible to create a targeted and efficient testing strategy. The protocols and frameworks provided in these application notes offer a robust starting point for elucidating the pharmacokinetic and toxicological profile of this molecule, ultimately ensuring a data-driven approach to its continued development.

References

-

Khan, M. F., Wu, X., & Ansari, G. A. S. (2006). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Journal of Toxicology, 2011, 845750. [Link]

-

Valentine, W. M. (1997). Aniline derivative-induced methemoglobin in rats. Journal of Applied Toxicology, 17(3), 177-181. [Link]

-

Health Canada. (2017). Follow-up assessment report on aniline: chapter 3. [Link]

-

Ingle, V. A., Dhurvey, V. T., & Kumbhare, N. S. (2025). Aniline toxicity in albino rats. BIOINFOLET, 22(2), 192-197. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Aniline Acute Exposure Guideline Levels. National Academies Press (US). [Link]

-

Kudo, S., Umehara, K., Morita, S., Uchida, M., Miyamoto, G., & Odomi, M. (1998). Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog. Xenobiotica, 28(5), 507-514. [Link]

-

Centers for Disease Control and Prevention. (2014). Aniline | Medical Management Guidelines. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2017). Dichloroanilines: Human health tier II assessment. [Link]

-

Lo, H. H., Brown, P. J., & Rankin, G. O. (1988). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology, 51(2-3), 179-193. [Link]

-

Gad, S. C. (Ed.). (2014). Animal models in toxicology. CRC press. [Link]

-

Fizer, O. I., Fizer, M. M., Sidey, V. I., Mariychuk, R. T., & Lendel, V. G. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12), 1822-1832. [Link]

-

The Jackson Laboratory. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

-

Zhang, X. X., Diao, L. Z., Chen, L. Z., Ma, D., Wang, Y. M., Jiang, H., ... & Liu, X. H. (2022). Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. European Journal of Medicinal Chemistry, 239, 114532. [Link]

-

Sharma, S., & Taliyan, R. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmacy and Chemistry, 13(2), 295-303. [Link]

- Strawn, J. R., & Geracioti, T. D. (2016). Clinical and Developmental Aspects of Pharmacokinetics and Drug Interactions.

-

Pahuja, M., & Kumar, P. (2013). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian journal of pharmacology, 45(3), 256. [Link]

-

American College of Clinical Pharmacology. (2023). 2023 CPDD Abstract Booklet. [Link]

-

ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol, NaOH C) HATU, DIEA, DCM. [Link]

-

Washington State University. (2022). Chapter 5: Pharmacokinetics – Drugs and Behavior. [Link]

-

Cravedi, J. P., Delous, G., Debrauwer, L., & Bories, G. (1991). Biokinetics and metabolism of N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid in rats. Food and Chemical Toxicology, 29(10), 701-707. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem Compound Database. [Link]

-

Ukita, T., Okuda, S., Ohta, H., & Naka, T. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 302(1), 161-169. [Link]

-

De Lucia, R., Rofylia, M., Zunszain, P. A., Slevin, M., & Smith, C. (2022). The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis. Frontiers in Pharmacology, 13, 959388. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. ijrpc.com [ijrpc.com]

- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical and Developmental Aspects of Pharmacokinetics and Drug Interactions | Neupsy Key [neupsykey.com]

- 12. Chapter 5: Pharmacokinetics – Drugs and Behavior [opentext.wsu.edu]

- 13. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Troubleshooting & Optimization

improving the synthesis yield of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Topic: N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Ticket ID: CHEM-SUP-2024-882 Priority: High (Yield Optimization / Impurity Profiling) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are encountering yield or purity issues in the synthesis of This compound . This secondary amine is constructed from two distinct fragments: the electron-deficient 3,5-dichlorobenzyl moiety and the electron-rich 4-(2-methoxyethoxy)aniline core.[1]

The primary failure modes for this synthesis are over-alkylation (formation of the tertiary amine) and incomplete conversion (stalled imine formation). This guide prioritizes Reductive Amination over Direct Alkylation to maximize yield and selectivity.

Part 1: The Recommended Protocol (Reductive Amination)

Why this route? Direct alkylation using 3,5-dichlorobenzyl chloride often leads to the "over-alkylation" spiral, producing the undesired tertiary amine. Reductive amination locks the stoichiometry at 1:1, significantly boosting the yield of the secondary amine.

Workflow Visualization

The following diagram illustrates the critical decision points in the reductive amination pathway.

Caption: Logical flow of reductive amination showing the critical isolation of the imine intermediate to prevent side reactions.

Step-by-Step Optimization

1. Imine Formation (The Rate-Limiting Step) [1]

-

Reagents: 3,5-Dichlorobenzaldehyde (1.0 eq) + 4-(2-methoxyethoxy)aniline (1.0 eq).

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE).[2]

-

Catalyst: Acetic Acid (1-2 drops).[1]

-

Technical Insight: The 3,5-dichloro group withdraws electrons, making the aldehyde highly reactive (electrophilic). However, water generated during imine formation can hydrolyze the imine back to starting materials.

-

Action: Add 4Å Molecular Sieves or use a Dean-Stark trap if scaling up (>10g) to drive the equilibrium forward.

2. The Reduction (The Selectivity Step)

-

Reagent: Sodium Triacetoxyborohydride (STAB) - Highly Recommended .[1]

-

Why STAB? It is mild and less toxic than Cyanoborohydride. Crucially, it reduces the imine much faster than the aldehyde, preventing side reactions [1].

-

Protocol:

-

Stir Aldehyde and Aniline in DCE for 2 hours (ensure imine formation).

-

Add STAB (1.4 eq) in one portion.

-

Stir at Room Temp for 4-16 hours.

-

Quench: Saturated NaHCO3.

-

Part 2: Troubleshooting & FAQs

Q1: I am seeing a "double spot" on TLC. One is my product, what is the other?

Diagnosis: This is likely the Tertiary Amine (Bis-alkylation) or unreacted Aniline .

-

Cause: If you used Direct Alkylation (Benzyl chloride + Aniline), the secondary amine product is more nucleophilic than the starting aniline, leading to a second attack.

-

Solution: Switch to Reductive Amination. If you must use alkylation, use a 3:1 excess of the aniline and add the benzyl chloride dropwise over 2 hours.

Q2: My yield is low (<50%) and the reaction mixture is "gummy."

Diagnosis: Polymerization or incomplete imine formation.

-

Fix: The "gum" is often the result of wet solvents. The imine intermediate is moisture-sensitive.[1]

-

Dry your solvents: Ensure MeOH or DCE is anhydrous (<0.05% water).

-

Check Aldehyde Purity: 3,5-Dichlorobenzaldehyde oxidizes to the carboxylic acid over time. Wash the starting material with NaHCO3 if it looks crusty/white solid before use.

-

Q3: Can I use Pd/C and Hydrogen gas for the reduction?

Diagnosis: CRITICAL RISK.

-

Answer: NO.

-

Reasoning: Palladium on Carbon (Pd/C) is excellent for reducing imines, but it is also the standard catalyst for Hydrodehalogenation . You run a very high risk of stripping the chlorine atoms off the 3,5-dichlorobenzyl ring, yielding the des-chloro analog [2].[1]

-

Alternative: Use STAB (Sodium Triacetoxyborohydride) or NaBH4.[2]

Part 3: Comparative Data & Reagent Selection

Use this table to select the correct reducing agent based on your lab's constraints.

| Reducing Agent | Selectivity | Toxicity | Risk of Dechlorination | Recommended? |

| STAB (Na(OAc)3BH) | High | Low | None | YES (Gold Standard) |

| NaBH3CN | High | High (Cyanide) | None | Only if STAB fails |

| NaBH4 | Low (Reduces Aldehyde) | Low | None | Use Stepwise only |

| H2 / Pd/C | High | Low | High | NO |

Part 4: Purification Protocol (The "Clean-Up")

If your crude yield is high but purity is low, use the Salt Formation Method to isolate the product without column chromatography.

-

Dissolution: Dissolve crude oil in minimal Ethyl Acetate.

-

Precipitation: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.

-

Filtration: The product will precipitate as the Hydrochloride salt.

-

Wash: Wash the solid with cold Ether to remove non-basic impurities (unreacted aldehyde).

-

Free-Basing: Suspend the solid in DCM and wash with sat. NaHCO3 to return the free amine.

Purification Workflow

Caption: Salt formation strategy to purify the secondary amine without chromatography.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

BenchChem Technical Support. (2025). "Minimizing Over-alkylation in Aniline Synthesis."

Sources

- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Enhancement of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline for Biological Assays

Welcome to the technical support center for N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of this compound's low aqueous solubility in the context of biological assays. Poor solubility can lead to significant experimental artifacts, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the generation of reliable and reproducible data.

Understanding the Challenge: Physicochemical Properties

This compound is a structurally complex molecule. The presence of the dichlorobenzyl group contributes to its hydrophobicity, while the methoxyethoxy aniline moiety offers some potential for hydrogen bonding.[3][4] However, the overall lipophilic nature of the compound is expected to dominate, leading to poor aqueous solubility. This is a common challenge for many drug discovery compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is the first thing I should do?

A1: This is a very common issue. The first and most straightforward step is to determine the highest tolerable concentration of your compound in the final assay buffer that remains in solution. This is often referred to as the "kinetic solubility."

-

Immediate Action: Perform a simple visual solubility test. Prepare a series of dilutions of your DMSO stock into the assay buffer, covering a range of concentrations you plan to use in your experiment. Let them equilibrate at the assay temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation (cloudiness, particles). A more quantitative approach would be to use nephelometry or light scattering to detect sub-visible precipitation.

-

Rationale: Every compound has a maximum concentration it can sustain in an aqueous environment before it starts to aggregate and precipitate. Exceeding this limit will lead to inaccurate results as the effective concentration of the compound in solution is unknown.[2]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.

-

Explanation: While DMSO is an excellent solvent for many hydrophobic compounds, it is not biologically inert. At higher concentrations, DMSO can induce cell stress, affect membrane permeability, and even cause cytotoxicity, all of which can confound your experimental results. It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to account for any solvent-induced effects.

Q3: I've tried lowering the concentration and the DMSO percentage, but I'm still seeing precipitation. What are my other options?

A3: If simple dilution is insufficient, you will need to explore more advanced formulation strategies. The choice of strategy will depend on the specific requirements of your assay and the properties of your compound. The main goal of these techniques is to increase the apparent solubility of the compound.[5][6][7]

Here are some common approaches:

-

Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used in combination to create a more solubilizing vehicle.[8]

-

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their solubility.[9][10]

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the hydrophobic compound, allowing for its dispersion in aqueous media.[11]

-

Lipid-based formulations: For in vivo studies or certain in vitro models, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[12][13]

Troubleshooting Guides

Guide 1: Optimizing Co-solvent Systems

If you suspect your compound requires a stronger solubilizing environment than what a low percentage of DMSO can provide, a systematic approach to evaluating co-solvent systems is necessary.

Experimental Protocol: Co-solvent System Screening

-

Prepare Stock Solutions:

-

Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

-

Prepare stock solutions of potential co-solvents (e.g., 100% Ethanol, 100% PEG400, 100% Propylene Glycol).

-

-

Create Co-solvent Mixtures:

-

In separate microcentrifuge tubes, prepare various binary and ternary co-solvent mixtures. For example:

-

90% DMSO / 10% Ethanol

-

80% DMSO / 20% PEG400

-

70% DMSO / 20% PEG400 / 10% Ethanol

-

-

-

Test Compound Solubility in Mixtures:

-

Add your compound to each co-solvent mixture to your desired high concentration (e.g., 10 mM). Vortex thoroughly and visually inspect for dissolution.

-

-

Aqueous Dilution Test:

-

Take the successfully dissolved high-concentration co-solvent stocks and dilute them into your final assay buffer to achieve your target experimental concentrations. Ensure the final concentration of the total organic solvent is within an acceptable range for your assay (e.g., <1%).

-

-

Incubation and Observation:

-

Incubate the final dilutions under your assay conditions (e.g., 37°C for 2 hours) and observe for any signs of precipitation.

-

dot graph TD { A[Start: Compound Precipitation] --> B{Is final DMSO concentration <= 0.5%?}; B -->|Yes| C{Lower final compound concentration}; B -->|No| D[Reduce final DMSO concentration to <= 0.5%]; C --> E{Precipitation resolved?}; D --> C; E -->|Yes| F[Proceed with Assay]; E -->|No| G[Initiate Co-solvent/Excipient Screening]; G --> H[End: Optimized Formulation]; } caption: Troubleshooting workflow for compound precipitation.

Guide 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are a powerful tool for solubilizing hydrophobic compounds. Beta-cyclodextrins, particularly chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their improved solubility and safety profiles.[10]

Experimental Protocol: Cyclodextrin Formulation

-

Prepare Cyclodextrin Stock: Prepare a sterile aqueous stock solution of HP-β-CD or SBE-β-CD (e.g., 40% w/v).

-

Complexation:

-

Method A (Pre-dissolved): Dilute your DMSO stock of this compound into the cyclodextrin solution.

-

Method B (Direct Solubilization): Add the neat compound (if available as a solid) directly to the cyclodextrin solution and vortex or sonicate until dissolved.

-

-

Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature to facilitate the formation of the inclusion complex.

-

Assay Dilution: Dilute the cyclodextrin-compound complex into your final assay buffer.

-

Important Control: Remember to include a vehicle control containing the same final concentration of cyclodextrin in your assay, as cyclodextrins can sometimes have biological effects of their own.

dot graph TD { subgraph "Phase 1: Formulation" A[Compound in DMSO] --> B(Aqueous Cyclodextrin Solution); B --> C{Mix & Equilibrate}; end subgraph "Phase 2: Assay" C --> D[Dilute into Assay Buffer]; D --> E[Perform Biological Assay]; end F[Vehicle Control (Cyclodextrin Only)] --> E; } caption: Workflow for using cyclodextrins.

Data Presentation: Comparing Solubilization Strategies

When evaluating different solubilization methods, it is crucial to systematically compare their effectiveness. The following table provides a template for organizing your findings.

| Formulation Vehicle | Final Organic Solvent (%) | Max. Soluble Concentration (µM) | Observation (after 2h at 37°C) |

| 0.1% DMSO | 0.1 | 5 | Clear |

| 0.5% DMSO | 0.5 | 25 | Clear |

| 1.0% DMSO | 1.0 | 50 | Slight Haze |

| 0.5% DMSO + 10% PEG400 | 10.5 | >100 | Clear |

| 5% HP-β-CD in buffer | 0.1 (from initial stock) | 75 | Clear |

This is example data and should be replaced with your experimental results.

Final Considerations: Assay Interference

It is imperative to validate that your chosen solubilization method does not interfere with the biological assay itself.

-

Enzyme Assays: Ensure that co-solvents, cyclodextrins, or surfactants do not inhibit or activate your enzyme of interest.

-

Cell-Based Assays: Confirm that the formulation vehicle is not cytotoxic at the final concentration used. A simple cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed with the vehicle alone.

-

Binding Assays: High concentrations of excipients could potentially disrupt protein-ligand interactions.

By systematically approaching the solubility challenges of this compound, you can develop a robust formulation that allows for the accurate determination of its biological activity.

References

-

Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (URL: [Link])

-

Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed. (URL: [Link])

-

Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (URL: [Link])

-

(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (URL: [Link])

-

Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (URL: [Link])

-

Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (URL: [Link])

-

Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (URL: [Link])

-

3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (URL: [Link])

-

Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

-

Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - International Journal of Scientific Research & Technology. (URL: [Link])

-

Showing Compound Aniline (FDB003571) - FooDB. (URL: [Link])

-

Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (URL: [Link])

-

Contemporary Review on Solubility Enhancement Techniques. (URL: [Link])

-

“Solubility enhancement techniques for novel Drugs.” - IJNRD. (URL: [Link])

-

3,5-Dichloroaniline - Wikipedia. (URL: [Link])

-

3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem. (URL: [Link])

-

Novel 4β-anilino-podophyllotoxin derivatives: design synthesis and biological evaluation as potent DNA-topoisomerase II poisons and anti-MDR agents - Molecular BioSystems (RSC Publishing). (URL: [Link])

-

Aniline – Knowledge and References - Taylor & Francis. (URL: [Link])

-

3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. - EMBL-EBI. (URL: [Link])

Sources

- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline|880882-07-5 [benchchem.com]

- 4. Buy 2-Methoxy-4-(2-methoxyethoxy)aniline | 736133-48-5 [smolecule.com]

- 5. pjps.pk [pjps.pk]

- 6. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 8. ijnrd.org [ijnrd.org]

- 9. japer.in [japer.in]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. jddtonline.info [jddtonline.info]

Technical Support Center: Overcoming Resistance to N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline in Cell Lines

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The following technical guidance is based on established principles of cancer cell biology and drug resistance. As of the date of this document, specific experimental data on the biological target and resistance mechanisms of N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline are not publicly available. Therefore, this guide is constructed based on the plausible hypothesis that this compound functions as a kinase inhibitor, a common mechanism for molecules with its structural features. The troubleshooting strategies and scientific explanations are based on well-documented phenomena observed with other kinase inhibitors.

Introduction

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are investigating the anticancer properties of this compound and may be encountering challenges related to cellular resistance. The N-benzyl aniline scaffold is a core component of many targeted therapies, particularly kinase inhibitors.[1] These agents often exhibit high potency and selectivity in sensitive cell lines, but the development of resistance is a common clinical and experimental hurdle.[2]

This guide provides a structured approach to troubleshooting common experimental issues, answers frequently asked questions about the mechanisms of resistance, and offers detailed protocols for key experiments to investigate and potentially overcome resistance in your cell line models.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My initially sensitive cell line is now showing reduced responsiveness to this compound, as indicated by a rightward shift in the IC50 curve. What are the likely causes?

Answer:

A rightward shift in the IC50 curve is a classic indicator of acquired resistance. Several molecular mechanisms could be responsible for this observation:

-

On-Target Mutations: The most common cause of acquired resistance to kinase inhibitors is the emergence of mutations in the drug's target protein.[2][3][4] A "gatekeeper" mutation in the ATP-binding pocket of the kinase is a frequent offender.[5][6][7][8][9] This type of mutation can sterically hinder the binding of the inhibitor without significantly affecting the kinase's ability to bind ATP and phosphorylate its substrates.[4][10]

-

Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target.[3][11] For example, if your compound targets a kinase in the MAPK/ERK pathway, cells might adapt by activating the PI3K/Akt pathway to maintain pro-survival signals.[10]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased pumping of the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[12][13][14][15][16]

-

Target Overexpression: Amplification of the gene encoding the target kinase can lead to such high levels of the protein that the concentration of the inhibitor is no longer sufficient to achieve complete inhibition.[2]

Recommended First Steps:

-

Confirm the Phenotype: Repeat the cell viability assay with a fresh aliquot of the compound and newly thawed, low-passage cells (if available) to rule out issues with compound stability or cell line integrity.

-

Sequence the Target: If the molecular target of this compound is known or suspected, sequence the coding region of the gene in your resistant cells to check for mutations.

-

Probe for Bypass Pathways: Use western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-Akt, p-STAT3) in both sensitive and resistant cells, with and without drug treatment.

Question 2: I'm observing significant heterogeneity in the response to treatment. Some cells in the population appear to be dying while others continue to proliferate. Why is this happening?

Answer:

This observation points towards a heterogeneous population of cells with varying degrees of sensitivity to the compound. This can arise from:

-

Pre-existing Resistant Clones: The parental cell line may have contained a small subpopulation of cells that were intrinsically resistant to the compound. Treatment then provides the selective pressure for these clones to expand.

-

Stochastic Resistance Development: Individual cells within the population may acquire resistance-conferring mutations or epigenetic changes at different rates during the course of your experiment.

-

Cancer Stem Cells (CSCs): A subpopulation of cancer stem-like cells may be inherently more resistant to therapy due to factors like slower proliferation rates and higher expression of drug efflux pumps.[10]

Recommended Experimental Approach:

-

Clonal Selection: Perform single-cell cloning to isolate and characterize both sensitive and resistant clones from your cell line. This will provide you with a more homogenous population for mechanistic studies.

-

Cancer Stem Cell Marker Analysis: Use flow cytometry to analyze the expression of CSC markers (e.g., CD44, CD133, ALDH activity) in your treated and untreated populations.

Question 3: My compound seems to lose its effectiveness over time in long-term culture, even in the absence of significant cell death. What could be the underlying mechanism?

Answer:

This scenario suggests a more subtle, adaptive resistance mechanism that may not involve immediate cell death pathways. Potential explanations include:

-

Epigenetic Reprogramming: Cells can alter their gene expression patterns through epigenetic modifications (e.g., DNA methylation, histone modification) to adapt to the presence of the drug. This can lead to the gradual upregulation of pro-survival genes or the downregulation of pro-apoptotic genes.

-

Alternative Splicing: Changes in the splicing patterns of the target gene or other signaling molecules can lead to the production of protein isoforms that are no longer effectively inhibited by the drug.[17][18][19][20][21] For example, an alternatively spliced variant of a kinase might lack the exon that forms part of the drug's binding site.

-

Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less dependent on the signaling pathway that is being targeted by your compound.

Recommended Investigative Strategy:

-

RNA-Sequencing: Perform RNA-seq on sensitive and resistant cells to identify global changes in gene expression and alternative splicing events.

-

Metabolomic Profiling: Analyze the metabolic profiles of sensitive and resistant cells to identify any shifts in key metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: Based on its chemical structure, which includes a substituted aniline moiety, this compound is likely an ATP-competitive kinase inhibitor.[22] The aniline core can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common feature of many kinase inhibitors.[4] The dichlorobenzyl and methoxyethoxy groups likely occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action of this compound as a kinase inhibitor.

Q2: What are the most common mechanisms of resistance to kinase inhibitors?

A2: Resistance to kinase inhibitors can be broadly categorized into two types: on-target and off-target resistance.

-

On-Target Resistance: This involves alterations to the drug target itself.

-

Secondary Mutations: As mentioned in the troubleshooting guide, mutations in the kinase domain are a primary cause of resistance. The "gatekeeper" mutation is a well-studied example.[5][6][7][8][9]

-

Gene Amplification: An increase in the copy number of the gene encoding the target kinase can lead to its overexpression, overwhelming the inhibitor.[2]

-

-

Off-Target Resistance: This involves changes in other cellular components or pathways.

-

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.[3][10][11]

-

Upregulation of Drug Efflux Pumps: Increased expression of transporters like MDR1 can reduce the intracellular concentration of the drug.[12][13][14][15][16]

-

Altered Drug Metabolism: Cells may increase the metabolic breakdown of the drug, reducing its effective concentration. The metabolism of N-benzyl-4-substituted anilines can involve N-debenzylation and ring hydroxylation.[23]

-

Mechanisms of Acquired Resistance

Caption: Common mechanisms of acquired resistance to kinase inhibitors.

Q3: How can I overcome resistance to this compound in my cell lines?

A3: Overcoming resistance requires a strategic approach based on the underlying mechanism.

-

For On-Target Mutations:

-

Next-Generation Inhibitors: If a specific mutation is identified, a next-generation inhibitor designed to bind to the mutated kinase may be effective.

-

Combination Therapy: Combining your compound with an inhibitor that binds to a different site on the kinase (an allosteric inhibitor) can sometimes overcome resistance.[10]

-

-

For Bypass Pathway Activation:

-

Combination Therapy: This is the most common and often most effective strategy.[24][25][26] By simultaneously inhibiting the primary target and the activated bypass pathway, you can create a synergistic cytotoxic effect. For example, if the PI3K/Akt pathway is activated, combining your compound with a PI3K or Akt inhibitor would be a logical next step.

-

-

For Increased Drug Efflux:

-

Efflux Pump Inhibitors: Co-administration of your compound with a known inhibitor of ABC transporters (e.g., verapamil, cyclosporine A, or more specific inhibitors) can increase the intracellular concentration of your drug and restore sensitivity.

-

Experimental Workflow for Investigating and Overcoming Resistance

Caption: A logical workflow for investigating and overcoming drug resistance in cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of your compound and to calculate the IC50 value.[27]

Materials:

-

Sensitive and resistant cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving the compound)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare a 2X serial dilution of your compound in complete medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Remove the medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation, which is crucial for identifying bypass pathway activation.

Materials:

-

Sensitive and resistant cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-Akt, total Akt, p-ERK, total ERK, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat sensitive and resistant cells with the compound at the desired concentration and time points. Include an untreated control.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and run them on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Analyze the band intensities relative to a loading control (e.g., GAPDH).

Protocol 3: Rhodamine 123 Efflux Assay

This assay measures the activity of drug efflux pumps, such as P-glycoprotein, using the fluorescent substrate Rhodamine 123.

Materials:

-

Sensitive and resistant cells

-

Rhodamine 123

-

Efflux pump inhibitor (e.g., verapamil) as a positive control

-

Complete medium and PBS

-

Flow cytometer

Procedure:

-

Harvest cells and resuspend them in complete medium at a concentration of 1x10^6 cells/mL.

-

Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS to remove excess dye.

-

Resuspend the cells in fresh, pre-warmed medium (with or without an efflux pump inhibitor).

-

Incubate for 1-2 hours at 37°C to allow for drug efflux.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells suggests increased efflux pump activity.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Treatment | IC50 (µM) |

| Sensitive Parental Line | Compound Alone | 0.5 |

| Resistant Subclone | Compound Alone | 10.0 |

| Resistant Subclone | Compound + Efflux Pump Inhibitor | 1.5 |

| Resistant Subclone | Compound + Bypass Pathway Inhibitor | 0.8 |

References

-

View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug. (2008). Harvard Medical School. [Link]

-

“Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (2023). Technology Networks. [Link]

-

Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023). Expert Opinion on Drug Discovery. [Link]

-

Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

-

Overcoming resistance mechanisms to kinase inhibitors. (2022). OncoTargets and Therapy. [Link]

-

How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. (2016). Journal of the American Chemical Society. [Link]

-

In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. (2023). International Journal of Environmental Sciences. [Link]

-

Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies. (2023). Cancers. [Link]

-

Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). (2022). International Journal of Oncology. [Link]

-

In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. (2023). International Journal of Environmental Sciences. [Link]

-

Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). (2022). ResearchGate. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

-

Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

Targeting alternative splicing in cancer immunotherapy. (2023). Frontiers in Immunology. [Link]

-

Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (2011). Breast Cancer Research. [Link]

-

Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2009). Annual Review of Biochemistry. [Link]

-

Strategies to Overcome Resistance to Targeted Protein Kinase Inhibitors in the Treatment of Cancer. (2020). ResearchGate. [Link]

-

Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2015). Clinical Cancer Research. [Link]

-

The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). Antibiotics. [Link]

-

Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. (2021). Molecules. [Link]

-

Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. (2022). Frontiers in Oncology. [Link]

-

Mechanisms of TKI resistance. (2017). YouTube. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. [Link]

-

Overcoming Resistance: The Role of Combination Therapy in Cancer Treatment. (2024). BNN Breaking. [Link]

-

Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2018). Frontiers in Microbiology. [Link]

-

Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Biotechnology Research Asia. [Link]

-

Combination therapy in combating cancer. (2019). Cancer Cell International. [Link]

-

The role played by drug efflux pumps in bacterial multidrug resistance. (2019). ResearchGate. [Link]

-

Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. (2016). Current Topics in Medicinal Chemistry. [Link]

-

Novel Synthesis of NE, N′E-4,4′-sulfonylbis(N-(substituted-dichlorobenzylidene) anilines derivative their application biological and DFT studies. (2021). Journal of Physics: Conference Series. [Link]

-

Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). International Journal of Molecular Sciences. [Link]

-

Integrating alternative therapies in overcoming chemotherapy resistance in tumors. (2024). Journal of Translational Medicine. [Link]

-

3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. (2022). ChEMBL. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed. [Link]

-

Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. (2024). ResearchGate. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2015). Molecules. [Link]

-

The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (1987). Xenobiotica. [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

-

(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][7]. (2022). Molecules. [Link]

-

Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2. (2016). Semantic Scholar. [https://www.semanticscholar.org/paper/Identification-of-(R)%E2%80%91N%E2%80%91((4-Methoxy-6-methyl-2-oxo-1%2C2-Kuntz-Parrish/06611599540092c4749f50f22570b6863d08502f]([Link]

-

3,5-Dimethoxyaniline. (n.d.). PubChem. [Link]

-

Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2017). Journal of the Brazilian Chemical Society. [Link]

-

Biokinetics and metabolism of N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid in rats. (1987). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hms.harvard.edu [hms.harvard.edu]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Advances in protein kinase drug discovery through targeting gatekeeper mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]

- 12. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]

- 14. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]

- 21. Frontiers | Targeting alternative splicing in cancer immunotherapy [frontiersin.org]

- 22. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. kuickresearch.com [kuickresearch.com]

- 25. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]

- 27. theaspd.com [theaspd.com]

Technical Support Center: Troubleshooting N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline Assay Variability

Welcome to the technical support center for assays involving the novel research compound N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline. As a new chemical entity, establishing robust and reproducible analytical methods is paramount for generating reliable data in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common sources of variability in analytical and cell-based assays.

The content herein is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the root causes of these problems and provide detailed, field-proven protocols to rectify them, ensuring the integrity and consistency of your experimental results.

Part 1: HPLC-UV Assay for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for assessing the purity of a new chemical entity and for quantifying it in non-biological matrices. However, variability in retention time, peak shape, and quantification can arise from multiple sources within the system.[1]

Frequently Asked Questions (HPLC-UV)

Q1: My retention time for the compound is drifting or shifting between injections. What is the cause?

Retention time (RT) stability is critical for accurate peak identification. Drifting RTs often point to issues with the mobile phase or the column's environment.[2][3]

-

Causality:

-

Mobile Phase Composition: Inconsistently prepared mobile phase, such as inaccurate pH adjustment or solvent ratios, can cause RT shifts.[1][2] The pH of the aqueous portion of the mobile phase should be measured before mixing with the organic solvent.[1] Over time, volatile components of the mobile phase can evaporate, altering the solvent composition and affecting analyte retention.

-